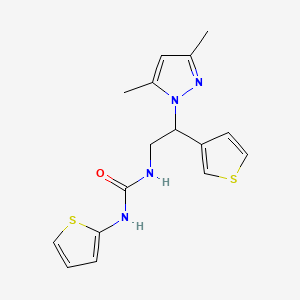

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)14(13-5-7-22-10-13)9-17-16(21)18-15-4-3-6-23-15/h3-8,10,14H,9H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFRILOKIJDBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives and features a urea functional group, which is known for its ability to interact with various biological targets. The molecular formula is , and it possesses a molecular weight of approximately 368.51 g/mol.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activities. They have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Pyrazole derivatives can inhibit key kinases involved in cancer progression, such as Src and MAPK pathways. This inhibition leads to reduced tumor growth and angiogenesis .

- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) and reducing proliferation rates .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Pyrazole derivatives have been reported to possess:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, demonstrating potential for use in antibiotic development .

- Antifungal Properties : Some studies suggest efficacy against fungal infections, making it a candidate for further exploration in antifungal therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is significant, with evidence suggesting that they can modulate inflammatory pathways:

- Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The urea moiety allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of various enzymes involved in cancer and inflammation pathways .

Case Studies

Recent studies have provided insights into the effectiveness of pyrazole-based compounds:

- A study published in Pharmaceutical Research highlighted the anticancer efficacy of similar pyrazole derivatives against lung cancer cell lines (A549) with significant reductions in cell viability observed .

- Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar structures reduced edema in animal models by inhibiting inflammatory mediators .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and its closest analogs:

Key Observations :

- Thiophene vs.

- Trifluoromethylphenyl Group : The compound in incorporates a lipophilic trifluoromethyl group, which may enhance membrane permeability but reduce solubility compared to the target compound’s thiophen-2-yl group .

- Pyrazole Substitution: The 3,5-dimethyl groups on the pyrazole ring in the target compound likely increase steric hindrance and modulate enzyme-binding selectivity compared to non-methylated analogs .

Q & A

What are the key challenges in synthesizing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

Basic Research Focus

Synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, the presence of thiophene and pyrazole moieties introduces steric hindrance and electronic effects, complicating regioselectivity. A common approach involves reacting substituted isocyanates (e.g., thiophen-2-yl isocyanate) with a pre-synthesized amine intermediate (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine) in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .

Advanced Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates.

- Catalysis : Lewis acids (e.g., ZnCl₂) could enhance coupling efficiency.

- Design of Experiments (DoE) : Use statistical models to optimize temperature, stoichiometry, and reaction time .

How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Focus

Conflicting NMR or mass spectrometry data may arise from tautomerism (pyrazole-thiophene interactions) or impurities.

Methodological Recommendations :

- Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and single-crystal XRD (as in ) to confirm stereochemistry and purity .

- Dynamic NMR Studies : Probe tautomeric equilibria by varying temperature or solvent polarity.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

What strategies are effective for analyzing biological activity, given the compound’s heterocyclic architecture?

Basic Research Focus

The compound’s thiophene and pyrazole groups suggest potential kinase or enzyme inhibition. Initial screens should focus on:

- In Vitro Assays : Target-specific assays (e.g., kinase inhibition using ADP-Glo™).

- Docking Studies : Use molecular modeling to predict binding interactions with targets like EGFR or VEGFR .

Advanced Mechanistic Studies : - Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites under physiological conditions .

How can researchers mitigate solubility issues in pharmacological studies?

Advanced Research Focus

The compound’s hydrophobicity (due to thiophene/pyrazole) limits aqueous solubility, complicating in vivo assays.

Strategies :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently.

- Nanoparticle Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to enhance bioavailability.

- Co-solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions for in vitro assays .

What are the best practices for characterizing stability under varying pH and temperature?

Basic Research Focus

Stability is critical for storage and experimental reproducibility.

Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- HPLC Monitoring : Track degradation kinetics and identify major breakdown products .

Advanced Analysis : - Arrhenius Modeling : Predict shelf-life at room temperature using accelerated stability data.

How can synthetic byproducts be identified and minimized?

Advanced Research Focus

Byproducts may form due to competing reactions (e.g., urea vs. thiourea formation).

Approaches :

- LC-MS/MS Screening : Detect trace impurities at ppm levels.

- Reaction Quenching Studies : Isolate intermediates to identify side-reaction pathways.

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

What computational tools are recommended for studying electronic properties relevant to catalytic or sensing applications?

Advanced Research Focus

The compound’s conjugated system may exhibit unique optoelectronic behavior.

Tools and Methods :

- DFT Calculations : Use Gaussian or ORCA to map HOMO-LUMO gaps and charge distribution.

- TD-DFT for UV-Vis Predictions : Correlate computed spectra with experimental data to validate models .

- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.